N-(2-methoxyethyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O6S/c1-41-16-11-33-29(38)20-44-32-34-26-18-28-27(42-21-43-28)17-25(26)31(40)37(32)19-22-7-9-23(10-8-22)30(39)36-14-12-35(13-15-36)24-5-3-2-4-6-24/h2-10,17-18H,11-16,19-21H2,1H3,(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDCCNQTUGAAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide (CAS Number: 689759-18-0) is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C32H33N5O6S
- Molecular Weight : 615.7 g/mol
- Structure : The compound features a quinazoline core, a dioxole moiety, and a piperazine substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 689759-18-0 |
| Molecular Formula | C32H33N5O6S |
| Molecular Weight | 615.7 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the piperazine ring suggests potential interactions with neurotransmitter systems, particularly in modulating serotonin and dopamine pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as acetylcholinesterase, affecting neurotransmitter levels and signaling pathways.
- Receptor Binding : It could act as an antagonist or agonist at specific receptors involved in neurological processes.
Therapeutic Potential
Research has indicated that compounds with similar structures exhibit various pharmacological effects:
- Anticancer Activity : Compounds derived from quinazoline have shown promise in cancer therapy by inducing apoptosis in tumor cells.
- Antimicrobial Properties : Several derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Neurological Effects : Piperazine derivatives are known for their anxiolytic and antidepressant properties.
Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted that quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation and survival pathways.
Antimicrobial Efficacy
Research conducted on piperazine derivatives showed that this compound demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. This was attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Neuropharmacological Studies
A series of behavioral studies indicated that compounds similar to this compound exhibited anxiolytic effects in rodent models. These findings suggest potential for development as a therapeutic agent for anxiety disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoxaline-Based Sulfanylacetamides
- Example: N-(4-Methyl-piperazin-1-yl)-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide (Compound 9i, ).
- Synthesis : Both involve nucleophilic substitution for sulfanylacetamide formation. Compound 9i uses N-methylpiperazine, while the target compound employs 2-methoxyethylamine .
Quinazoline-2,4-Dione Derivatives
- Example : N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide (Compound 1, ).
Comparison :
Feature Target Compound Compound 1 Core [1,3]Dioxolo[4,5-g]quinazolin-8-one Quinazoline-2,4-dione Substituents Piperazine-benzyl group Dichlorophenylmethyl group Calculated XlogP 3.1 ~2.8 (lower lipophilicity) Bioactivity Hypothesized anticonvulsant activity Confirmed anticonvulsant efficacy - Key Insight : The dioxolo ring in the target compound may improve metabolic stability compared to the dione scaffold in Compound 1 .
Imidazolone-Thiazole Acetamides
- Example : N-[(4E)-Arylidene-5-Oxo-2-Phenyl-4,5-Dihydro-1H-Imidazol-1-yl]-2-(2-Methyl-1,3-Thiazol-4-yl)Acetamide .
- Comparison: Feature Target Compound Imidazolone-Thiazole Derivative Core Quinazolinone-dioxolo Imidazolone-thiazole Acetamide Chain Sulfanyl linkage Direct thiazole linkage Bioactivity Potential CNS activity Antibacterial/antioxidant activity
- Synthesis : Both use hydrazide intermediates, but the imidazolone derivatives require oxazolone cyclization, differing from the target compound’s nucleophilic substitution .
Research Findings and Data Tables
Table 1: Structural and Bioactivity Comparison
| Compound Class | Core Structure | Key Substituents | XlogP | TPSA (Ų) | Bioactivity |
|---|---|---|---|---|---|
| Target Compound | Quinazolinone-dioxolo | Piperazine-benzyl, sulfanylacetamide | 3.1 | 143 | Hypothesized CNS activity |
| Quinoxaline Derivative | Quinoxaline | Piperazine, sulfanylacetamide | ~3.5 | 110 | Anticancer |
| Quinazoline-2,4-Dione | Quinazoline-dione | Dichlorophenylmethyl | 2.8 | 120 | Anticonvulsant |
| Imidazolone-Thiazole | Imidazolone-thiazole | Arylidene, thiazole | 2.9 | 135 | Antibacterial |
Q & A
Basic: What synthetic strategies are employed to construct the quinazolinone core in this compound?
The quinazolinone core is typically synthesized via cyclization of anthranilic acid derivatives or via condensation of methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation. For example, hydrogen peroxide oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid yields the dioxo-quinazolinyl intermediate. Subsequent coupling with substituted benzyl halides or carbonyl-containing reagents introduces the phenylpiperazine moiety .
Advanced: How can regioselectivity challenges during the introduction of the sulfanyl group be addressed?
Regioselectivity is influenced by steric and electronic factors. To optimize sulfanyl group placement:
- Use nucleophilic aromatic substitution under controlled pH (e.g., NaH/DMF) to target the electron-deficient C6 position of the quinazolinone.
- Employ protecting groups (e.g., methoxyethyl) to block competing reactive sites.
- Monitor reaction progress via HPLC-MS to identify intermediates and adjust reaction time/temperature .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?
- NMR (1H/13C) : Assigns protons and carbons, confirming the methoxyethyl, phenylpiperazine, and dioxolo groups.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion).
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) stretches .
Advanced: How can conflicting in vitro vs. in vivo anticonvulsant activity data be resolved?
Discrepancies may arise from poor bioavailability or metabolic instability. Strategies include:
- Pharmacokinetic profiling : Measure plasma half-life and brain penetration using LC-MS.
- Metabolite identification : Incubate the compound with liver microsomes to detect active/inactive metabolites.
- Formulation optimization : Use nanoemulsions or prodrugs to enhance solubility and stability .
Basic: What in vitro assays are suitable for initial GABAergic activity screening?
- Receptor binding assays : Radiolabeled [3H]-muscimol or [3H]-flunitrazepam to assess affinity for GABAA receptors.
- Electrophysiology : Patch-clamp studies on hippocampal neurons to measure chloride ion flux.
- Fluorescence-based assays : Use FLIPR Tetra for high-throughput screening of receptor modulation .
Advanced: What computational methods predict the compound’s interaction with GABAA receptor subtypes?
- Molecular docking (AutoDock Vina) : Dock the compound into α1β2γ2 and α5β3γ2 receptor models to identify binding poses.
- Molecular dynamics (MD) simulations (GROMACS) : Simulate ligand-receptor complexes for 100 ns to assess stability and key interactions (e.g., hydrogen bonds with Arg87, Tyr160).
- Free energy calculations (MM/PBSA) : Quantify binding affinities for SAR optimization .
Basic: What storage conditions ensure the compound’s long-term stability?
- Store at -20°C in amber vials under inert gas (N2/Ar) to prevent oxidation.
- Use desiccants (silica gel) to minimize hydrolysis of the sulfanyl or carbonyl groups.
- Confirm stability via HPLC-UV every 6 months to detect degradation products .
Advanced: How can structure-activity relationship (SAR) studies optimize the phenylpiperazine substituent?
- Synthesize analogs : Replace phenylpiperazine with pyridinylpiperazine or morpholine derivatives.
- Assay binding affinity : Compare IC50 values across analogs using radioligand displacement assays.
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity to guide design .
Basic: What purification methods are effective for isolating the final compound?
- Flash chromatography : Use silica gel with gradient elution (ethyl acetate/hexane → methanol/DCM).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
- Preparative HPLC : Employ C18 columns and acetonitrile/water (0.1% TFA) for challenging separations .
Advanced: How can reaction mechanisms for key steps (e.g., thiourea oxidation) be validated?
- Kinetic isotope effects (KIE) : Compare rates using deuterated vs. non-deuterated substrates.
- Trapping intermediates : Use low-temperature NMR (-40°C) to isolate and characterize reactive species.
- DFT calculations (Gaussian) : Model transition states to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
